

physical and chemical properties of cephamicin C

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Compound of Interest

Compound Name: cephamicin C

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Cephamicin C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamicin C is a β -lactam antibiotic belonging to the cephamicin family, which are closely related to cephalosporins.^[1] Produced by fermentation of actinomycetes such as *Streptomyces clavuligerus*, it is a crucial starting material for the synthesis of several commercially important antibiotics. A key structural feature of cephamicins is the presence of a 7- α -methoxy group, which confers a high degree of resistance to β -lactamases, enzymes that are a common cause of bacterial resistance to β -lactam antibiotics.^{[1][2]} This technical guide provides an in-depth overview of the physical and chemical properties of **Cephamicin C**, detailed experimental protocols for its analysis, and visualizations of its biosynthetic pathway and analytical workflow.

Physical and Chemical Properties

Cephamicin C is a complex organic molecule with the molecular formula $C_{16}H_{22}N_4O_9S$.^[3] Its properties are summarized in the tables below.

General and Physical Properties of Cephamicin C

Property	Value	Source(s)
Molecular Formula	$C_{16}H_{22}N_4O_9S$	[3]
Molecular Weight	446.4 g/mol	[3]
Appearance	White powder	[4]
Melting Point	Data not available (likely decomposes)	
Specific Rotation $[\alpha]D^{20}$	+221° (c=0.4, H ₂ O)	
Solubility	Soluble in water, sparingly soluble in ethanol, and slightly soluble in dimethylsulfoxide.	

Chemical and Pharmacokinetic-Related Properties of Cephamycin C

Property	Value	Source(s)
UV Absorption (λ_{max})	254 nm (in 0.01M acetic acid)	
pKa	Experimental data not available	
XLogP3 (Computed)	-4.3	[3]
Hydrogen Bond Donor Count	5	[3]
Hydrogen Bond Acceptor Count	10	[3]
Topological Polar Surface Area	237 Å ²	[3]

Stability Profile of Cephamycin C

Cephamycin C exhibits greater stability compared to other β -lactam antibiotics like penicillin. [2] Its stability is pH-dependent.

pH	Temperature	Time (hours)	Degradation (%)	Source(s)
2.2	20°C	100	46	[2]
6.0	20°C	100	15-20	[2]
7.0	20°C	100	15-20	[2]
7.6	20°C	100	15-20	[2]
8.7	20°C	100	71	[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is used for the determination of **Cephamycin C** in fermentation broths.

- Instrumentation: Waters HPLC system with dual pumps, temperature control, automatic injector, and a 996 PDA detector.
- Column: C18 μ -bondapak column.
- Mobile Phase: 0.01M aqueous solution of acetic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 28°C.
- Detection: UV at 254 nm.
- Procedure:
 - Prepare the mobile phase and degas it.
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.

- Prepare standards of **Cephamycin C** (if available) or use a well-characterized internal standard. Cephalosporin C can be used as a reference standard in the absence of a commercial **Cephamycin C** standard.
- Prepare samples by filtering the fermentation broth to remove particulate matter. Further purification using solid-phase extraction may be necessary to remove interfering substances.
- Inject the prepared samples and standards into the HPLC system.
- Quantify the amount of **Cephamycin C** by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

This method is used for the confirmation of the identity of **Cephamycin C**.

- Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions: Same as the HPLC method described above.
- Mass Spectrometry Parameters:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Analysis: Full scan mode to obtain the mass-to-charge ratio (m/z) of the parent ion.
- Procedure:
 - Perform chromatographic separation as described in the HPLC protocol.
 - Introduce the column effluent into the ESI source of the mass spectrometer.
 - Acquire mass spectra for the peak corresponding to the retention time of **Cephamycin C**.

- Confirm the identity of **Cephamycin C** by comparing the observed m/z value with its theoretical exact mass (446.1107 Da).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of **Cephamycin C**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve a purified sample of **Cephamycin C** in a suitable deuterated solvent, such as deuterium oxide (D_2O).
- Experiments:
 - 1H NMR: To identify the proton environments in the molecule.
 - ^{13}C NMR: To identify the carbon skeleton.
 - 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to fully assign the structure.
- Data Analysis: Integrate and assign the peaks in the spectra to the corresponding atoms in the **Cephamycin C** structure.

Bioassay for Antimicrobial Activity Determination

This method determines the biological activity of **Cephamycin C**.[5]

- Test Organism: A susceptible bacterial strain, such as *Escherichia coli* ESS 2235, which is supersensitive to β -lactam antibiotics.[5]
- Method: Agar diffusion bioassay.[5]
- Procedure:
 - Prepare agar plates seeded with the test organism.

- Apply solutions of **Cephamycin C** at known concentrations (or serial dilutions of a sample with unknown concentration) to wells cut into the agar or onto sterile paper discs placed on the agar surface.
- Incubate the plates under appropriate conditions to allow for bacterial growth and diffusion of the antibiotic.
- Measure the diameter of the zones of inhibition (areas where bacterial growth is prevented) around the wells or discs.
- Correlate the size of the inhibition zone to the concentration of **Cephamycin C** to determine its antimicrobial potency.

Stability Testing

This protocol outlines a general approach for assessing the stability of **Cephamycin C**.

- Storage Conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH $\pm 5\%$ RH.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH.
- Testing Frequency:
 - Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
 - Accelerated: At 0, 3, and 6 months.
- Analytical Methods: Use a stability-indicating method, such as the HPLC method described above, to detect any degradation of **Cephamycin C** and the formation of degradation products.
- Parameters to be Tested: Appearance, assay (potency), and degradation products.

Visualizations

Biosynthesis of Cephamycin C

The biosynthesis of **Cephamycin C** is a complex enzymatic process that starts from amino acid precursors.^{[6][7][8]} The pathway shares its initial steps with the biosynthesis of other β -lactam antibiotics like penicillin and cephalosporin C.^[8]

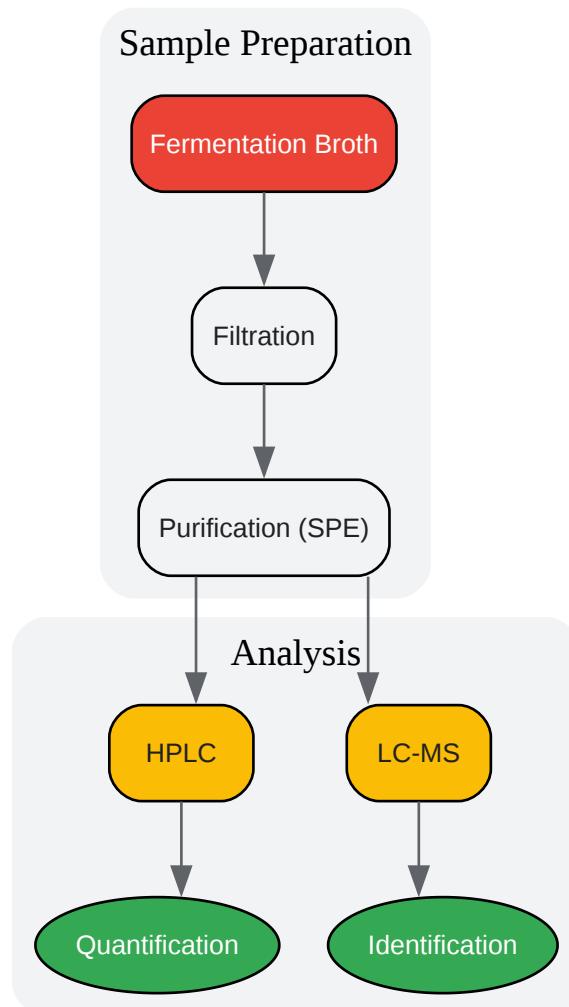


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Caption: Biosynthetic pathway of **Cephamycin C** from amino acid precursors.

Experimental Workflow for Cephamycin C Analysis

The following diagram illustrates a typical workflow for the quantification and identification of **Cephamycin C** from a fermentation broth.



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Caption: Workflow for the analysis of **Cephamycin C** from fermentation broth.

Mechanism of Action

Like other β -lactam antibiotics, **Cephamycin C** exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.^[9] Specifically, it acylates the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that are essential for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakening of the cell wall and ultimately results in cell lysis and bacterial death. The 7- α -methoxy group provides steric hindrance that protects the β -lactam ring from hydrolysis by many bacterial β -lactamases, thus overcoming a common mechanism of antibiotic resistance.^{[1][10]}

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